4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one
Description
Properties
IUPAC Name |
4-[3-chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(17)11-4-3-10(7-12(11)14)16-6-5-15(2)13(18)8-16/h3-4,7,9,17H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLIDQKKQWEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2CCN(C(=O)C2)C)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one, also known by its CAS number 1384431-22-4, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- Purity : 98% (as per supplier data) .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Pharmacological Effects
Research indicates that 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one exhibits significant pharmacological properties. It has been studied for its potential as an antagonist or agonist in various receptor systems, particularly in the context of dopamine receptors.
- Dopamine Receptor Activity : Preliminary studies suggest that compounds structurally similar to this one may exhibit selective activity towards dopamine receptors, particularly the D3 subtype, which is associated with neuropsychiatric disorders .
2. Anticancer Potential
There is emerging evidence that this compound may possess anticancer properties. A study evaluating related piperazine derivatives indicated that modifications to the piperazine core can enhance anticancer activity by increasing selectivity and potency against cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one | A549 (Lung Cancer) | TBD |
| Related Piperazine Derivative | HCT116 (Colorectal Cancer) | 0.99 |
The mechanism by which 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation, suggesting a possible mechanism for this compound as well .
- Receptor Modulation : The interaction with dopamine receptors may lead to downstream effects such as β-arrestin recruitment and G protein activation, influencing various signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one:
Case Study 1: Dopamine Receptor Agonism
A study conducted on a closely related compound demonstrated significant agonist activity at the D3 dopamine receptor, promoting neuroprotective effects in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests a potential therapeutic application in treating neurodegenerative diseases .
Case Study 2: Anticancer Activity
In vitro studies on piperazine derivatives showed promising results in inhibiting tumor cell growth. One derivative exhibited an IC50 value of 0.95 µM against NCIH460 cells, indicating strong anticancer potential. Although specific data for our compound is not yet available, these findings suggest a similar trend could be expected .
Scientific Research Applications
Pharmaceutical Applications
Antidepressant and Antipsychotic Properties
Research indicates that compounds similar to 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one may exhibit antidepressant and antipsychotic effects. The piperazine moiety is often associated with various pharmacological activities, including modulation of serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders. Studies have shown that derivatives of piperazine can lead to significant improvements in symptoms of depression and anxiety disorders, making them valuable candidates for drug development .
Analgesic Effects
The compound has also been studied for its analgesic properties. Analgesics that act on the central nervous system can provide pain relief through various mechanisms, including inhibition of pain pathways. The structural characteristics of this compound suggest it may interact with specific receptors involved in pain modulation, warranting further investigation into its efficacy as a therapeutic agent .
Cosmetic Applications
Skin Care Formulations
In cosmetic science, 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one is being explored for its potential as an active ingredient in skin care products. Its ability to enhance skin hydration and provide antioxidant benefits makes it a candidate for formulations aimed at improving skin texture and elasticity. The compound's properties may help in formulating products that target aging signs by promoting skin regeneration .
Stability and Safety Testing
Before introducing new cosmetic ingredients into the market, rigorous safety and stability testing is mandated by regulatory bodies. The compound's formulation must undergo in vivo testing to assess its dermatological safety profile, including potential allergenic responses and skin irritation levels. Recent studies have focused on the bioavailability of such compounds when applied topically, emphasizing the importance of understanding their absorption and metabolism within skin layers .
Biological Research Applications
Cellular Studies
In biological research, 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one can be utilized to study cellular mechanisms related to neuroprotection and apoptosis. Investigations into how this compound affects cell viability under stress conditions could provide insights into its potential therapeutic roles in neurodegenerative diseases .
Drug Delivery Systems
The compound's structure allows it to be integrated into drug delivery systems, particularly those designed for targeted therapy in cancer treatment. Its compatibility with various carriers can enhance drug solubility and stability, improving therapeutic outcomes by ensuring that drugs are delivered effectively to their site of action .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Antidepressant, analgesic | Modulates serotonin/dopamine receptors |
| Cosmetics | Skin hydration, anti-aging | Enhances skin texture; requires safety testing |
| Biological Research | Neuroprotection studies, drug delivery systems | Affects cell viability; improves drug solubility |
Chemical Reactions Analysis
Oxidation of the Hydroxyethyl Group
The 1-hydroxyethyl moiety undergoes oxidation to form a ketone. For example:
Conditions : CrO₃, KMnO₄, or catalytic oxidation with TEMPO/NaOCl .
Applications : Produces 4-[3-chloro-4-acetylphenyl]-1-methylpiperazin-2-one, enhancing electrophilicity for further reactions .
Esterification and Etherification
The hydroxyl group reacts with acyl chlorides or alkyl halides:
Conditions : Acetyl chloride/DMF with DIPEA .
Outcomes : Improves hydrophobicity for pharmacological studies .
Nucleophilic Aromatic Substitution (SNAr) at Chlorine
The 3-chloro substituent participates in SNAr with amines or alkoxides:
Conditions : PdCl₂(PPh₃)₂/CuI in DMF at 80°C .
Applications : Derivatives with piperazine or morpholine substituents show improved kinase inhibition .
Piperazin-2-one Ring Functionalization
The amide group undergoes hydrolysis or alkylation:
-
Hydrolysis :
-
Alkylation :
Coupling Reactions
The phenyl group participates in Sonogashira or Suzuki-Miyaura couplings:
Conditions : PdCl₂(PPh₃)₂/CuI, DIPEA, 80°C .
Applications : Expands π-conjugation for fluorescence studies .
Table of Key Reactions and Outcomes
Stability and Degradation Pathways
-
Photodegradation : The chlorine and hydroxyethyl groups render the compound susceptible to UV-induced cleavage .
-
Hydrolysis : The piperazin-2-one ring hydrolyzes in acidic media (t₁/₂ = 2–4 hours at pH 2) .
Pharmacological Modifications
Derivatives synthesized via these reactions exhibit:
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
Aromatic Substituents : The target compound’s 3-chloro-4-(1-hydroxyethyl)phenyl group is distinct from trifluoromethyl (), triazole (), or coumarin-based () substituents in analogs. The hydroxylated ethyl chain may enhance solubility compared to purely hydrophobic groups (e.g., trifluoromethyl in ).
Pharmacological and Physicochemical Comparisons
Key Observations :
Hydrogen Bonding: The hydroxyethyl group in the target compound may improve aqueous solubility and receptor binding compared to non-polar substituents (e.g., trifluoromethyl in ) but could reduce membrane permeability .
Bioactivity : Piperazin-2-one derivatives with electron-withdrawing groups (e.g., triazole in ) show enhanced enzyme inhibitory activity, suggesting the target compound’s chloro and hydroxyethyl groups could be optimized for similar applications.
Key Observations :
- The target compound’s synthesis likely parallels methods for chloroaromatic piperazine derivatives, such as coupling chloro-substituted anilines with activated piperazinone intermediates .
- Stability may be influenced by the hydroxyl group’s susceptibility to oxidation, necessitating protective strategies during synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one, and what conditions ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, coupling reactions under inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of sensitive intermediates. A common approach includes:
Nucleophilic substitution of a chlorophenyl precursor with a hydroxyl-containing ethyl group.
Piperazine ring formation via cyclization, using catalysts like triethylamine to facilitate deprotonation.
Methylation of the piperazine nitrogen using methyl iodide or dimethyl sulfate in anhydrous solvents (e.g., dichloromethane).
Reaction monitoring via TLC/HPLC and purification via column chromatography or recrystallization are essential .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the hydroxyethyl group’s protons show distinct splitting patterns in H NMR .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereoelectronic effects. Rigorous refinement protocols (e.g., riding H-atom models) ensure accuracy .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting impurities like unreacted intermediates .
Q. How can researchers ensure batch-to-batch consistency in physicochemical properties during synthesis?
- Methodological Answer :
- Stability studies : Use accelerated degradation tests (e.g., exposure to heat, light, humidity) with HPLC monitoring to identify degradation products.
- Polymorphism screening : X-ray powder diffraction (XRPD) detects crystalline form variations, which impact solubility and bioavailability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC values across assays)?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH (e.g., sodium acetate buffer at pH 4.6), temperature, and cell line passage numbers. For example, discrepancies in Autotaxin inhibition assays may arise from calcium ion concentration differences .
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., cancer cell migration assays) to confirm target engagement .
Q. How does stereochemistry at the hydroxyethyl group influence pharmacological activity and target selectivity?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns or enzymatic resolution to isolate enantiomers.
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) compare binding modes of R- and S-enantiomers with targets like Autotaxin’s hydrophobic pocket. For example, the (R)-enantiomer may exhibit stronger hydrogen bonding with Thr209 in Autotaxin .
Q. What computational approaches predict metabolic stability and off-target interactions for this compound?
- Methodological Answer :
- In silico metabolism : Software like Schrödinger’s MetaSite models cytochrome P450-mediated oxidation, focusing on the piperazine ring and hydroxyethyl group.
- Off-target profiling : Use cheminformatics databases (e.g., ChEMBL) to screen for affinity at GPCRs (e.g., serotonin receptors) due to structural similarities to known piperazine-based ligands .
Q. How can researchers optimize solubility and bioavailability without altering the core pharmacophore?
- Methodological Answer :
- Prodrug design : Introduce phosphate or acetyl groups at the hydroxyethyl moiety to enhance aqueous solubility.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates, monitored via differential scanning calorimetry (DSC) .
Data Contradiction Analysis
- Example : Conflicting reports on Autotaxin inhibition potency (e.g., IC = 47 nM vs. 120 nM) may arise from:
- Crystallographic vs. solution assays : Crystal structures (e.g., PDB 33T) show tight binding, but solution assays may underestimate potency due to aggregation .
- Ionization state : The compound’s basic piperazine nitrogen (pKa ~7.5) may protonate differently in assay buffers, altering membrane permeability .
Key Structural and Pharmacological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
